

# In-depth Technical Guide: Substrates Cleaved by the Caspase-1 p20 Subunit

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## Compound of Interest

Compound Name: p20 protein

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## Abstract

Caspase-1, a pivotal inflammatory caspase, functions as a key mediator of the innate immune response. Its activation within multi-protein complexes known as inflammasomes initiates a cascade of inflammatory processes. The catalytic activity of caspase-1 is carried out by a heterotetramer composed of two p20 and two p10 subunits. This guide provides a comprehensive technical overview of the substrates cleaved by the active caspase-1 enzyme, with a focus on the integral role of the p20 subunit in catalysis. It includes a summary of known substrates, quantitative data on cleavage kinetics, detailed experimental protocols for substrate identification and validation, and visual diagrams of relevant signaling pathways and experimental workflows. A thorough understanding of caspase-1 substrate specificity is paramount for the development of targeted therapeutics for a wide array of inflammatory diseases.

## Introduction to Caspase-1 and its p20 Subunit

Caspase-1, also known as Interleukin-1 $\beta$  Converting Enzyme (ICE), is a cysteine-aspartic protease that plays a central role in inflammation.[1] It is initially synthesized as an inactive zymogen, pro-caspase-1. Upon receiving specific stimuli, pro-caspase-1 is recruited to an inflammasome complex, which facilitates its dimerization and autoproteolytic activation.[1][2] The active form of caspase-1 is a heterotetramer consisting of two p20 and two p10 subunits.[3] The catalytic domain is formed by these subunits, and the p20 subunit is a critical component of the active site responsible for substrate recognition and cleavage. The primary

function of active caspase-1 is to process pro-inflammatory cytokines and induce a form of inflammatory cell death known as pyroptosis.[3]

## Key Substrates of Caspase-1

The cleavage of specific substrates by caspase-1 is a critical step in the inflammatory response. The most well-characterized substrates include pro-inflammatory cytokines and the pore-forming protein Gasdermin D.

Table 1: Prominent Substrates Cleaved by Active Caspase-1

Substrate	UniProt ID (Human)	Cleavage Site (Human)	Consequence of Cleavage
Pro-interleukin-1 $\beta$ (pro-IL-1 $\beta$ )	P01584	Asp116-Ala117	Maturation and secretion of the pro-inflammatory cytokine IL-1 $\beta$ . <a href="#">[1]</a>
Pro-interleukin-18 (pro-IL-18)	Q14116	Asp36-Asn37	Maturation and secretion of the pro-inflammatory cytokine IL-18.
Gasdermin D (GSDMD)	Q9BYG1	Asp275-Gly276	Release of the N-terminal domain, which forms pores in the plasma membrane, leading to pyroptosis. <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Pro-caspase-7	P55211	Asp198-Ala199	Activation of the executioner caspase, caspase-7.
Bid	P55957	Not fully characterized	Truncation of Bid, which can trigger apoptosis in the absence of GSDMD. <a href="#">[6]</a>

## Quantitative Analysis of Substrate Cleavage

The efficiency of substrate cleavage by caspase-1 can be quantified by determining its kinetic parameters, such as the catalytic constant (k<sub>cat</sub>) and the Michaelis constant (K<sub>m</sub>). These values provide insights into the enzyme's substrate preference and catalytic power.

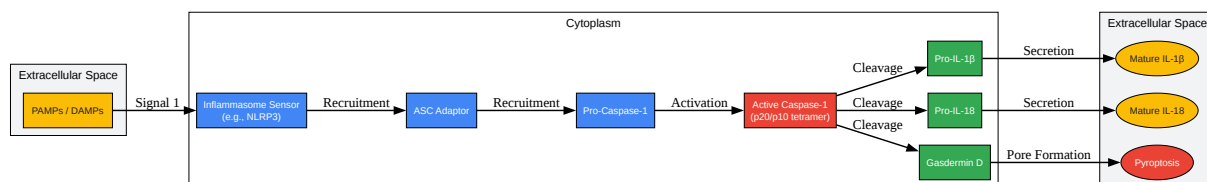
Table 2: Kinetic Parameters of Human Caspase-1 Substrate Cleavage

Substrate	k <sub>cat</sub> (s <sup>-1</sup> )	K <sub>m</sub> (μM)	k <sub>cat</sub> /K <sub>m</sub> (M <sup>-1</sup> s <sup>-1</sup> )	Reference
Pro-interleukin-1β	N/A	N/A	N/A	[7]
Pro-interleukin-18	N/A	N/A	~1.0 x 10 <sup>4</sup>	
Gasdermin D	N/A	N/A	~1.0 x 10 <sup>5</sup>	
Ac-YVAD-AMC	15.2	11.3	1.3 x 10 <sup>6</sup>	

N/A: Specific k<sub>cat</sub> and K<sub>m</sub> values for the full-length protein substrates are not consistently reported in the literature. The provided k<sub>cat</sub>/K<sub>m</sub> values are approximations based on graphical data and comparative studies.

## Signaling Pathways

The activation of caspase-1 and the subsequent cleavage of its substrates are central to the canonical inflammasome signaling pathway.



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Caption: Canonical Inflammasome Signaling Pathway.

## Experimental Protocols

### In Vitro Caspase-1 Cleavage Assay

This protocol outlines the steps to determine if a purified protein is a direct substrate of caspase-1.

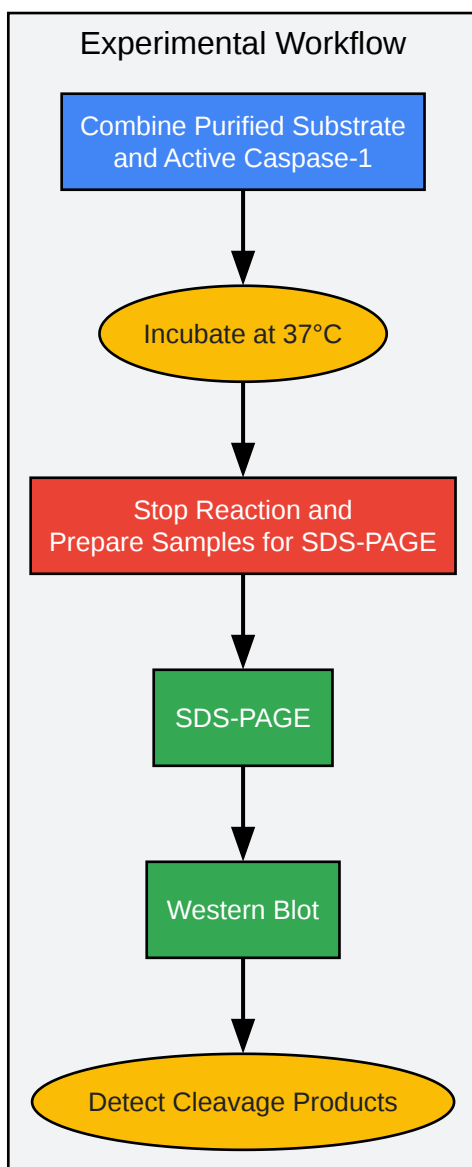
#### Materials:

- Recombinant active human caspase-1
- Purified candidate substrate protein
- Caspase assay buffer (20 mM HEPES pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose)
- SDS-PAGE equipment and reagents
- Western blot equipment and reagents
- Primary antibody specific to the candidate substrate
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

#### Procedure:

- In a microcentrifuge tube, combine the purified candidate substrate protein (1-2  $\mu$ g) and recombinant active caspase-1 (50-100 ng) in a final volume of 20-30  $\mu$ L of caspase assay buffer.
- Prepare a negative control reaction containing the substrate protein but no caspase-1.
- Incubate the reactions at 37°C for 1-2 hours.
- Stop the reaction by adding an equal volume of 2x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

- Resolve the protein samples on a suitable percentage SDS-PAGE gel.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against the candidate substrate overnight at 4°C.
- Wash the membrane three times with TBST for 5-10 minutes each.
- Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again as in step 9.
- Add the chemiluminescent substrate and visualize the protein bands using an imaging system. A decrease in the full-length substrate band and the appearance of smaller cleavage products in the caspase-1 treated sample indicates cleavage.



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Caption: In Vitro Caspase-1 Cleavage Assay Workflow.

## Mass Spectrometry for Cleavage Site Identification

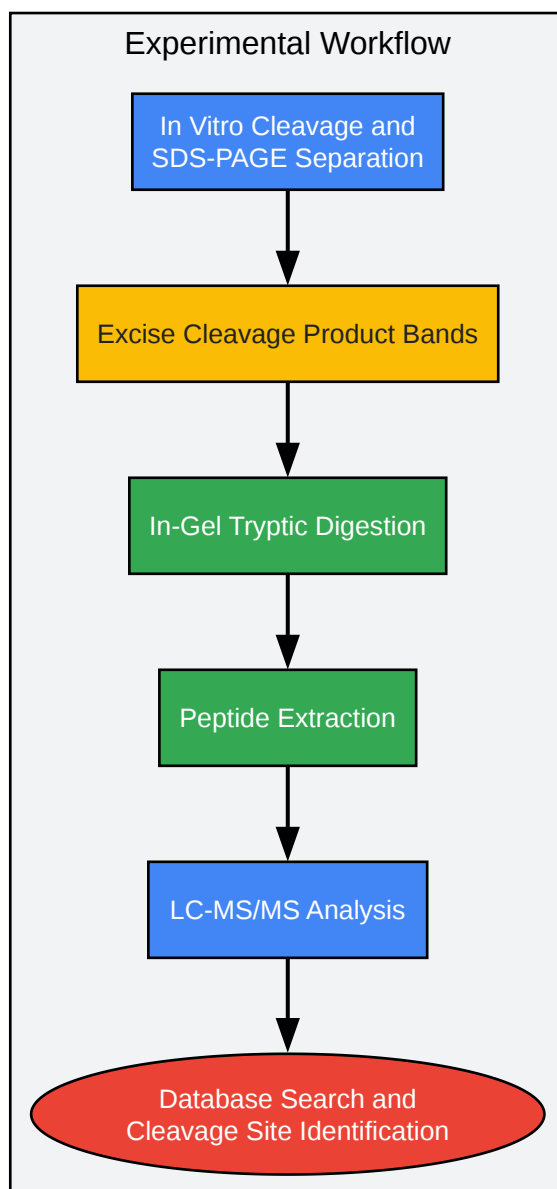
This protocol provides a general workflow for identifying the precise cleavage site of a substrate by caspase-1.

Materials:

- Caspase-1 cleaved substrate from the in vitro assay
- SDS-PAGE equipment
- In-gel digestion kit (containing trypsin)
- LC-MS/MS system
- Protein database search software (e.g., Mascot, Sequest)

Procedure:

- Run the in vitro cleavage reaction on an SDS-PAGE gel and stain with Coomassie Blue.
- Excise the protein bands corresponding to the cleavage products.
- Perform in-gel tryptic digestion of the excised protein bands according to the manufacturer's protocol.
- Extract the peptides from the gel pieces.
- Analyze the extracted peptides by LC-MS/MS.
- Search the resulting MS/MS data against a protein database containing the sequence of the substrate.
- Identify the peptides that define the new N-terminus and C-terminus of the cleavage fragments to pinpoint the exact cleavage site.



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Caption: Mass Spectrometry Workflow for Cleavage Site ID.

## Conclusion

The caspase-1 p20 subunit, as an essential part of the active caspase-1 heterotetramer, is a critical executioner of the inflammatory response. Its cleavage of key substrates such as pro-IL-1 $\beta$ , pro-IL-18, and Gasdermin D directly leads to the secretion of potent inflammatory mediators and induction of pyroptosis. The methodologies outlined in this guide provide a

robust framework for the identification and characterization of caspase-1 substrates. A deeper understanding of the substrate specificity and catalytic mechanism of caspase-1 is crucial for the rational design of novel therapeutics aimed at modulating inflammatory processes in a variety of human diseases. Future research, aided by advanced proteomic and structural biology techniques, will undoubtedly continue to expand our knowledge of the diverse roles of caspase-1 in health and disease.

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